Bis[2-(2-butoxyethoxy)ethyl] adipate
Description
Significance in Advanced Materials Science and Environmental Research
In the field of advanced materials science, Bis[2-(2-butoxyethoxy)ethyl] adipate (B1204190) is primarily valued for its efficacy as a plasticizer. ontosight.aiontosight.ai By integrating into polymer matrices, it disrupts intermolecular forces between polymer chains, which enhances flexibility, reduces brittleness, and improves processability. alfa-chemistry.com Its application is prominent in materials such as polyvinyl chloride (PVC), polyurethane, and both natural and synthetic rubbers, where it improves low-temperature softness and durability. ontosight.aialfa-chemistry.comhaz-map.com
Recent research has expanded its application to the development of innovative biocomposites. alfa-chemistry.com Scientists have successfully employed it as a plasticizer in composites made from poly(3-hydroxybutyrate) (PHB) and cellulose (B213188) fibers, aiming to create environmentally friendly materials suitable for applications like packaging. alfa-chemistry.com Furthermore, its potential is being explored in the formulation of biocompatible materials and as a component in drug delivery systems, where it can help modulate the mechanical properties and release profiles of pharmaceutical carriers.
From an environmental perspective, the compound is the subject of ongoing investigation. ontosight.ai Research is focused on its environmental fate, including its potential for bioaccumulation and its degradation pathways. ontosight.ai Studies have indicated that Bis[2-(2-butoxyethoxy)ethyl] adipate can be readily biodegradable, with one study showing it reached 86% of its theoretical biochemical oxygen demand (BOD) in four weeks in an activated sludge test. nih.gov Other research suggests that when utilized in natural soil environments, it can act as a carbon source for microorganisms and does not form stable toxic metabolites. nih.gov The development of precise analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), is crucial for monitoring its presence in environmental samples.
Historical Overview of Adipate Ester Research Relevant to this compound
The study of adipate esters, the chemical class to which this compound belongs, has a well-documented history dating back several decades. epa.gov Adipic acid esters have long been recognized for their utility as plasticizers, particularly for their ability to impart good low-temperature flexibility to polymers. The initial impetus for adipate ester research was driven by the burgeoning polymer industry's need for additives that could enhance the performance of materials like PVC.
Historically, the synthesis of adipate esters was achieved through conventional chemical methods involving the reaction of adipic acid with an alcohol at high temperatures, often using metal or acid catalysts. google.com While effective, these methods presented challenges such as undesirable side reactions and the potential for catalyst-related toxicity and corrosion. google.com
Over time, research has evolved to address these limitations. A significant shift has been observed towards more sustainable and "green" synthesis routes. Modern research frequently explores enzymatic catalysis, using lipases, for example, to produce adipate esters under milder reaction conditions. google.comacs.org This biocatalytic approach often results in higher purity products and avoids the harsh conditions and problematic catalysts of traditional methods. google.com This evolution reflects a broader trend in chemical manufacturing towards processes that are more efficient, selective, and environmentally benign.
Scope and Objectives of Current Scholarly Inquiry into this compound
Current scholarly inquiry into this compound is multifaceted, targeting advancements in both its application and its environmental profile. A primary objective is the optimization of its synthesis. Researchers are focused on developing novel, sustainable production methods, such as lipase-catalyzed esterification in solvent-free systems, to enhance yield, purity, and economic viability while minimizing environmental impact. google.comacs.org
Another major area of investigation is its incorporation into biodegradable and bio-based polymers. The goal is to create next-generation materials that possess desirable physical properties while being fully biodegradable, addressing the global challenge of plastic waste. alfa-chemistry.com Studies in this domain analyze how the compound affects the mechanical properties, melt viscosity, and, crucially, the biodegradation behavior of biocomposites. alfa-chemistry.com
Furthermore, detailed environmental and ecotoxicity studies remain a key focus. nih.gov The objectives include elucidating its complete biodegradation pathways in various ecosystems, such as soil and aquatic environments, and confirming its environmental safety. nih.gov This research is vital for assessing its long-term impact and ensuring its suitability as a component in materials intended for widespread use. ontosight.ai The continuous refinement of analytical techniques to detect and quantify the compound at low concentrations in complex environmental matrices is an essential supporting objective of this research.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 141-17-3 | guidechem.com |
| Molecular Formula | C22H42O8 | guidechem.com |
| Molecular Weight | 434.56 g/mol | chemicalbook.comchemicalbook.com |
| Appearance | Colorless, viscous liquid | guidechem.com |
| Density | 1.01 g/mL at 25 °C | chemicalbook.comchemicalbook.comsigmaaldrich.com |
| Melting Point | -11 °C | chemicalbook.comchemicalbook.comsigmaaldrich.com |
| Boiling Point | 240 °C at 5 mm Hg | nih.gov |
| Flash Point | 210 °C (open cup) | sigmaaldrich.comsigmaaldrich.com |
| Refractive Index | n20/D 1.448 | chemicalbook.comchemicalbook.comsigmaaldrich.com |
| Water Solubility | Insoluble | haz-map.comnih.gov |
Table 2: Comparative Properties of Plasticizers
| Property | This compound | Dioctyl Phthalate (B1215562) | Diisobutyl Adipate |
| Low-Temperature Flexibility | Excellent | Poor | Moderate |
| Biocompatibility | Good | Limited | Limited |
Source: Data derived from comparative analysis mentioned in reference .
Structure
2D Structure
Properties
IUPAC Name |
bis[2-(2-butoxyethoxy)ethyl] hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O8/c1-3-5-11-25-13-15-27-17-19-29-21(23)9-7-8-10-22(24)30-20-18-28-16-14-26-12-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCABKEBYDRTODC-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCCCC | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O8 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027085 | |
| Record name | Bis[2-(2-butoxyethoxy)ethyl] adipate | |
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Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Insoluble in water; [ChemIDplus] | |
| Record name | Hexanedioic acid, 1,6-bis[2-(2-butoxyethoxy)ethyl] ester | |
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| Record name | Bis(2-(2-butoxyethoxy)ethyl) adipate | |
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Boiling Point |
240 °C @ 5 mm Hg | |
| Record name | BIS(2-(2-BUTOXYETHOXY)ETHYL) ADIPATE | |
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Vapor Pressure |
0.0000001 [mmHg] | |
| Record name | Bis(2-(2-butoxyethoxy)ethyl) adipate | |
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CAS No. |
141-17-3 | |
| Record name | 1,6-Bis[2-(2-butoxyethoxy)ethyl] hexanedioate | |
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| Record name | Bis(2-(2-butoxyethoxy)ethyl) adipate | |
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| Record name | Hexanedioic acid, 1,6-bis[2-(2-butoxyethoxy)ethyl] ester | |
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| Record name | Bis[2-(2-butoxyethoxy)ethyl] adipate | |
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| Record name | Bis(2-(2-butoxyethoxy)ethyl) adipate | |
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| Record name | BIS(2-(2-BUTOXYETHOXY)ETHYL) ADIPATE | |
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| Record name | BIS(2-(2-BUTOXYETHOXY)ETHYL) ADIPATE | |
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Melting Point |
-47 °C | |
| Record name | BIS(2-(2-BUTOXYETHOXY)ETHYL) ADIPATE | |
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Synthetic Methodologies and Reaction Pathways of Bis 2 2 Butoxyethoxy Ethyl Adipate
Classical Esterification Protocols for Bis[2-(2-butoxyethoxy)ethyl] Adipate (B1204190)
The most common method for producing Bis[2-(2-butoxyethoxy)ethyl] adipate is through direct esterification. This process is typically catalyzed by strong acids to achieve high yields.
The optimization of the synthesis process is crucial for maximizing product yield and purity. The reaction involves combining adipic acid with 2-(2-butoxyethoxy)ethanol (B94605). To drive the reaction equilibrium towards the formation of the diester product, an excess of the alcohol is often used. A typical molar ratio of adipic acid to 2-(2-butoxyethoxy)ethanol is 1:2.2.
Water is a byproduct of the esterification reaction, and its removal is essential to prevent the reverse hydrolysis reaction and push the equilibrium forward. This is commonly achieved by using a solvent like toluene (B28343) or cyclohexane, which forms an azeotrope with water, allowing for its continuous removal through a Dean-Stark apparatus. The reaction is generally carried out under reflux conditions at temperatures between 110–120°C for a duration of 4–6 hours. After the reaction is complete, the acidic catalyst is neutralized, often with a weak base such as sodium bicarbonate, and the organic layer is washed with water to remove any remaining impurities.
Table 1: Optimized Conditions for Acid-Catalyzed Synthesis
| Parameter | Condition | Purpose |
|---|---|---|
| Reactant Molar Ratio (Adipic Acid:Alcohol) | 1:2.2 | Drives the reaction equilibrium toward product formation. |
| Solvent | Toluene or Cyclohexane | Acts as an azeotropic agent to remove water byproduct. |
| Temperature | 110–120°C (Reflux) | Provides sufficient energy to overcome the activation energy barrier. |
| Reaction Time | 4–6 hours | Allows the reaction to proceed to completion. |
| Post-Reaction Workup | Neutralization with Sodium Bicarbonate | Removes the acid catalyst. |
Homogeneous acid catalysts are highly effective in accelerating the rate of esterification. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are commonly employed for this purpose due to their high activity. The catalytic mechanism is a classic acid-catalyzed nucleophilic acyl substitution. The process begins with the protonation of the carbonyl oxygen of adipic acid by the catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the 2-(2-butoxyethoxy)ethanol molecule. The subsequent elimination of a water molecule leads to the formation of the ester linkage. The high activity of these catalysts ensures a reasonably fast reaction rate at the specified temperatures, allowing for high yields (typically 85-92%) within a few hours.
Advanced Catalytic Approaches in this compound Production
In response to growing environmental concerns, advanced catalytic methods are being explored to create more sustainable and efficient synthesis routes. These include heterogeneous and enzymatic catalysis, which offer advantages such as catalyst reusability and milder reaction conditions.
Heterogeneous catalysts provide a sustainable alternative to traditional homogeneous acids. Solid acid catalysts like the ion-exchange resin Amberlyst-15 and zeolites are effective in catalyzing the esterification of adipic acid. A key advantage of these catalysts is their ease of separation from the reaction mixture, which simplifies the purification process and allows for their recovery and reuse. This significantly reduces waste generation compared to homogeneous systems that require neutralization. While these catalysts may require higher temperatures (e.g., 150°C for Amberlyst-15) to achieve comparable reaction rates, they can produce yields greater than 95% and offer high reusability, making them economically and environmentally attractive for industrial-scale production.
Enzymatic catalysis represents a green chemistry approach to ester synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been investigated for the production of this compound. This method offers high selectivity and operates under much milder conditions, typically at temperatures between 45–60°C, which reduces energy consumption and minimizes the formation of byproducts. The reaction can often be performed in a solvent-free system. However, the yields from enzymatic catalysis (around 60–75%) are generally lower than those achieved with conventional acid catalysts, and the reaction times can be longer. Despite this, the moderate reusability of the enzyme and the environmentally benign conditions make it a promising area for further research.
Table 2: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst Type | Example | Temperature (°C) | Yield (%) | Reusability |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 110–120 | ~90 | Low |
| Heterogeneous Acid | Amberlyst-15 | 150 | ~93 | High |
| Enzyme | Lipase B | 45 | ~70 | Moderate |
Comprehensive Analysis of this compound Chemical Reactions
This compound, as an ester, primarily participates in reactions involving the ester linkage. The most significant of these are hydrolysis and transesterification.
Hydrolysis : This is the reverse reaction of esterification. In the presence of a strong acid or base and water, the ester linkages of this compound can be cleaved. This reaction breaks down the molecule into its original constituent parts: adipic acid and 2-(2-butoxyethoxy)ethanol.
Transesterification : This reaction involves the exchange of the alcohol or acid portion of the ester with another alcohol or acid. This compound can react with other alcohols in the presence of a catalyst to form a new ester and 2-(2-butoxyethoxy)ethanol. Similarly, it can react with other carboxylic acids to yield a new adipate ester and adipic acid.
Esterification Mechanisms of this compound
The industrial synthesis of this compound is achieved through the Fischer esterification of adipic acid with two equivalents of 2-(2-butoxyethoxy)ethanol. murov.infopatsnap.com This reaction is an acid-catalyzed nucleophilic acyl substitution and is reversible in nature. libretexts.org To achieve high yields of the diester product, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed. murov.infolibretexts.orgmasterorganicchemistry.com
The mechanism proceeds through several distinct steps: libretexts.orgmasterorganicchemistry.com
Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄ or TsOH) protonates the carbonyl oxygen of one of the carboxylic acid groups on adipic acid. masterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. patsnap.com
Nucleophilic Attack: A molecule of 2-(2-butoxyethoxy)ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. patsnap.commasterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a better leaving group (water). patsnap.commasterorganicchemistry.com
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.commasterorganicchemistry.com
Deprotonation: The protonated ester is deprotonated, typically by a water molecule or the conjugate base of the catalyst, to yield the monoester and regenerate the acid catalyst. masterorganicchemistry.com The process is then repeated on the second carboxylic acid group of the adipic acid monoester to form the final product, this compound.
The efficiency of the esterification process is highly dependent on the catalytic system employed. Different catalysts and conditions can be used to optimize yield and reaction time.
| Catalyst Type | Examples | Typical Temperature | Advantages | Disadvantages |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | 110-120°C | High catalytic activity, low cost. | Requires neutralization, generates waste, difficult to separate from product. |
| Heterogeneous Acid | Ion-Exchange Resins (e.g., Amberlyst-15), Zeolites | 150-200°C | Easily separated, reusable, reduces environmental impact. | Higher initial cost, may have lower activity than homogeneous catalysts. |
| Enzymatic | Lipases (e.g., Candida antarctica lipase B) | 45-60°C | High selectivity, mild reaction conditions, environmentally friendly. | Lower yields, longer reaction times, higher cost. |
Hydrolysis Pathways of this compound (Acid- and Base-Catalyzed)
Hydrolysis is the chemical breakdown of the ester in the presence of water, cleaving the ester bonds to yield the parent adipic acid and 2-(2-butoxyethoxy)ethanol. This reaction can be catalyzed by either an acid or a base. wikipedia.org
Acid-Catalyzed Hydrolysis The mechanism for acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification. masterorganicchemistry.comwikipedia.orgchemistrysteps.com The reaction is an equilibrium process, and the presence of a large excess of water drives the equilibrium toward the formation of the carboxylic acid and alcohol. wikipedia.orgchemistrysteps.com The process begins with the protonation of the ester's carbonyl oxygen by a hydronium ion, which activates the carbonyl carbon for nucleophilic attack by water. chemguide.co.ukyoutube.com The subsequent steps mirror the reverse of esterification, leading to the formation of adipic acid and 2-(2-butoxyethoxy)ethanol. chemistrysteps.com
Quantitative studies estimate the base-catalyzed second-order hydrolysis rate constant for this compound to be approximately 0.27 L/mole-sec. This corresponds to hydrolysis half-lives of about 294 days at a pH of 7 and 29 days at a pH of 8.
| Condition | Catalyst/Reagent | Reversibility | Key Mechanistic Step | Final Products |
|---|---|---|---|---|
| Acidic | Acid (e.g., H₃O⁺) | Reversible (Equilibrium) | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. | Adipic Acid and 2-(2-butoxyethoxy)ethanol |
| Basic | Base (e.g., OH⁻) | Irreversible | Nucleophilic attack of hydroxide (B78521) on carbonyl carbon. | Adipate Salt and 2-(2-butoxyethoxy)ethanol |
Transesterification Reactivity of this compound with Other Alcohols and Acids
Transesterification is a process where the alkoxy group of an ester is exchanged with that of another alcohol (alcoholysis) or the acyl group is exchanged with another carboxylic acid (acidolysis). masterorganicchemistry.com this compound can undergo this reaction under both acidic and basic conditions. masterorganicchemistry.comwikipedia.org
Acid-Catalyzed Transesterification Under acidic conditions, the mechanism is analogous to Fischer esterification. masterorganicchemistry.comresearchgate.net The carbonyl oxygen of the adipate ester is first protonated by the acid catalyst. youtube.com This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a different alcohol (e.g., methanol). A tetrahedral intermediate is formed, and after a series of proton transfers, the original 2-(2-butoxyethoxy)ethanol group is eliminated, and a new ester (e.g., dimethyl adipate) is formed after deprotonation. youtube.comresearchgate.net
Base-Catalyzed Transesterification In the presence of a base, the reaction is initiated by the deprotonation of the incoming alcohol to form a potent nucleophile, an alkoxide ion (e.g., methoxide). srsintl.comresearchgate.net This alkoxide directly attacks the carbonyl carbon of the adipate ester, leading to a tetrahedral intermediate. srsintl.comresearchgate.net This intermediate then collapses, ejecting the original 2-(2-butoxyethoxy)ethoxide as the leaving group to form the new ester. jbiochemtech.com This process is typically faster than acid-catalyzed transesterification. jbiochemtech.com
The ability of this compound to undergo transesterification is significant in polymer chemistry, where it can react with diols during the synthesis of polyesters, potentially becoming incorporated into the polymer backbone. wikipedia.org
| Reaction Type | Reactant | Catalyst | General Mechanism | Potential Products |
|---|---|---|---|---|
| Alcoholysis | New Alcohol (R'-OH) | Acid (H⁺) or Base (R'O⁻) | Exchange of the alkoxy group. | New diester of adipic acid and 2-(2-butoxyethoxy)ethanol. |
| Acidolysis | New Carboxylic Acid (R'-COOH) | Acid (H⁺) | Exchange of the acyl group. | New diester of the new acid and 2-(2-butoxyethoxy)ethanol. |
Molecular Mechanisms of Action and Material Interaction Studies of Bis 2 2 Butoxyethoxy Ethyl Adipate
Theories of Plasticization: Bis[2-(2-butoxyethoxy)ethyl] Adipate (B1204190) Functionality
Plasticizers are additives that increase the flexibility, or plasticity, of a material, typically a polymer. The functionality of Bis[2-(2-butoxyethoxy)ethyl] adipate as a plasticizer is understood through established theories of plasticization, which primarily focus on the reduction of intermolecular forces between polymer chains. specialchem.com When incorporated into a polymer matrix, this compound molecules position themselves between the long polymer chains. This spacing effectively diminishes the cohesive forces, such as van der Waals forces and hydrogen bonds, that hold the polymer chains together in a rigid structure. specialchem.com
The molecular structure of this compound is key to its efficacy. It is a diester of adipic acid, featuring long, flexible side chains containing ether linkages (butoxyethoxy)ethyl groups. ontosight.ainih.gov These structural features contribute to its function in several ways:
Steric Hindrance: The bulky side chains physically separate the polymer chains, preventing them from packing closely together.
Lubricity: At a molecular level, the plasticizer molecules can be seen as a lubricant, allowing the polymer chains to slide past one another more easily. specialchem.com
Free Volume: The introduction of plasticizer molecules increases the "free volume" within the polymer structure, which is the space not occupied by the polymer chains themselves. This increased free volume facilitates chain mobility, leading to greater flexibility and a lower glass transition temperature (Tg). atamanchemicals.com
The branched ether-ester structure of this compound enhances its compatibility with various polymers, allowing it to effectively interrupt polymer-polymer interactions and impart flexibility.
Intermolecular Interactions of this compound within Polymer Matrices
The effectiveness of a plasticizer is highly dependent on its compatibility with the host polymer, which is governed by intermolecular interactions. This compound's unique structure, containing both polar ester groups and semi-polar ether linkages, allows it to interact favorably with a range of polymers. atamanchemicals.com
In polar polymers such as polyvinyl chloride (PVC), the polar ester groups of the adipate can form dipole-dipole interactions with the polar carbon-chlorine bonds of the PVC chains. This interaction helps to shield the strong attractive forces between the PVC chains themselves, leading to plasticization. ontosight.ai
The presence of ethoxy groups in its structure improves its miscibility and compatibility with polymers like poly(lactic acid) (PLA) when compared to less polar adipates like dioctyl adipate (DOA). This enhanced compatibility is crucial for achieving a homogeneous blend and efficient plasticization. The higher polarity of this compound also contributes to good resistance against extraction by non-polar substances like hydrocarbons. atamanchemicals.com It is noted for its compatibility with polar and semi-polar plastics, as well as polar rubbers such as acrylic, nitrile, and epichlorohydrin (B41342) rubbers. atamanchemicals.com
The interaction between the plasticizer and the polymer matrix can be summarized in the following table:
| Polymer Matrix | Key Functional Groups | Primary Interaction with this compound | Resulting Property |
| Polyvinyl Chloride (PVC) | C-Cl (Polar) | Dipole-dipole interactions with ester groups | Increased flexibility and processability |
| Poly(lactic acid) (PLA) | C=O (Ester, Polar) | Dipole-dipole interactions with ester and ether groups | Improved miscibility and flexibility |
| Polar Rubbers (e.g., NBR) | C≡N (Nitrile, Polar) | Dipole-dipole interactions | Enhanced low-temperature softness |
Influence of this compound on Polymer Mechanical Properties and Rheology
The introduction of this compound into a polymer matrix significantly alters its mechanical and rheological properties. The primary effect is a reduction in stiffness and an increase in flexibility. ontosight.ai This is quantified by changes in properties such as the glass transition temperature (Tg), tensile strength, and elongation at break.
One of the most critical functions of this plasticizer is its ability to improve low-temperature flexibility. atamanchemicals.com By lowering the glass transition temperature, this compound extends the useful temperature range of the polymer, preventing it from becoming brittle at colder temperatures. atamanchemicals.com For instance, in poly(lactic acid), the addition of this compound at a concentration of 20% by weight has been shown to reduce the Tg by approximately 30°C. Similarly, it effectively reduces the Tg of rubber blends. atamanchemicals.com
From a rheological perspective, this compound acts as a processing aid. It reduces the melt viscosity of polymer composites, which facilitates easier processing, such as in extrusion or injection molding. alfa-chemistry.com This leads to lower energy consumption during manufacturing and can improve the surface finish of the final product. Studies have shown that its introduction promotes the processing performance of materials like poly(3-hydroxybutyrate) (PHB) and cellulose (B213188) fiber composites. alfa-chemistry.com
The table below summarizes the typical effects of this compound on key polymer properties.
| Property | Influence of this compound | Typical Application Benefit |
| Glass Transition Temperature (Tg) | Decreases significantly atamanchemicals.com | Improved cold-flexibility atamanchemicals.com |
| Melt Viscosity | Reduces alfa-chemistry.com | Enhanced processability alfa-chemistry.com |
| Flexibility / Softness | Increases ontosight.aialfa-chemistry.com | Suitable for flexible films, cables, and flooring ontosight.ai |
| Tensile Modulus / Rigidity | Decreases specialchem.com | Less brittle materials |
| Elongation at Break | Increases specialchem.com | Improved durability and toughness |
| Tear Resistance | Enhances | More robust end-products |
Advanced Applications in Polymer Science and Engineering Incorporating Bis 2 2 Butoxyethoxy Ethyl Adipate
Bis[2-(2-butoxyethoxy)ethyl] Adipate (B1204190) as a Plasticizer in Flexible Polymer Systems
Bis[2-(2-butoxyethoxy)ethyl] adipate is a high-molecular-weight plasticizer recognized for its ability to impart flexibility and durability to a range of polymers. Its unique chemical structure, featuring a central adipic acid core esterified with two 2-(2-butoxyethoxy)ethanol (B94605) side chains, provides excellent compatibility with various polymer matrices, leading to its widespread use in demanding applications.
In the realm of Polyvinyl Chloride (PVC) formulations, this compound serves as a primary plasticizer to produce flexible PVC products. Its incorporation into the PVC matrix disrupts the rigid polymer chains, thereby increasing the material's flexibility and softness. ontosight.ai This makes it a crucial ingredient in the manufacturing of a variety of flexible PVC goods, including electrical cables, films, and flooring. alfa-chemistry.com The use of this plasticizer allows for the production of PVC materials that can withstand mechanical stress and deformation without failure.
The effectiveness of this compound in PVC can be attributed to its good solvency and low volatility. These properties ensure a stable and homogenous blend, minimizing plasticizer migration and maintaining the desired mechanical properties over the product's lifespan.
Table 1: Applications of this compound in Flexible PVC Products
| Application Area | Benefit of using this compound |
| Electrical Cables | Enhances flexibility and durability, allowing for easier installation and resistance to environmental stressors. alfa-chemistry.com |
| Films and Sheeting | Imparts softness and pliability, suitable for applications requiring conformity and drapability. |
| Flooring | Improves resilience and wear resistance, contributing to a longer service life. alfa-chemistry.com |
| Wall Coverings | Increases flexibility, facilitating installation and improving resistance to cracking. alfa-chemistry.com |
The utility of this compound extends to the rubber industry, where it is employed as a softener and plasticizer for both natural and synthetic rubbers. It exhibits good compatibility with various elastomers, which is essential for achieving desired performance characteristics in the final rubber compound.
Specifically, this adipate is compatible with polar rubbers and their copolymers, such as acrylic rubbers, nitrile rubbers, and epichlorohydrin (B41342) rubbers. Its incorporation into these rubber formulations leads to a reduction in the compound's viscosity, which aids in processing and shaping. Furthermore, it enhances the flexibility of the vulcanized rubber, making it suitable for applications requiring movement and deformation.
A significant advantage of incorporating this compound into polymer formulations is its positive impact on the material's performance across a wide temperature range. It is particularly effective at improving the low-temperature flexibility, or "softness," of materials. This is a critical property for products that are expected to perform in cold environments where other materials might become brittle and fail. The plasticizer achieves this by lowering the glass transition temperature (Tg) of the polymer, the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
In addition to its excellent cold-flex properties, this compound also contributes to the heat resistance of materials. It possesses high thermal stability and low volatility, which means it does not readily evaporate or degrade at elevated temperatures. ontosight.ai This ensures that the plasticized material retains its flexibility and mechanical integrity even when exposed to heat.
Table 2: Effect of this compound on Thermal Properties of Polymers
| Property | Impact of this compound |
| Low-Temperature Flexibility | Significantly improved due to a reduction in the glass transition temperature (Tg). |
| Heat Resistance | Enhanced due to the plasticizer's high thermal stability and low volatility. ontosight.ai |
Biocomposite Materials Development with this compound
In response to the growing demand for sustainable materials, there is significant research and development in the field of biocomposites. This compound is playing a crucial role in this area by enabling the creation of flexible and functional materials from biodegradable polymers.
This compound has been successfully integrated as a plasticizer with biodegradable polymers such as Poly(lactic acid) (PLA) and Poly(3-hydroxybutyrate) (PHB). alfa-chemistry.com These bioplastics are often rigid and brittle in their natural state, which can limit their applications. The addition of this adipate ester effectively plasticizes these polymers, increasing their flexibility and processability.
In a notable study, this compound was used to prepare polymer composites based on PHB and cellulose (B213188) fibers. alfa-chemistry.com The introduction of the plasticizer was found to reduce the melt viscosity of the composite, which is beneficial for processing. alfa-chemistry.com This demonstrates the potential for creating viable biocomposite materials with tailored properties for various applications.
A study investigating polymer composites made from PHB and cellulose fibers plasticized with this compound found that the resulting material exhibited good biodegradability. alfa-chemistry.com This suggests that the plasticizer does not hinder, and may even facilitate, the microbial breakdown of the biopolymer matrix. Such findings are promising for the development of environmentally friendly materials, particularly for applications like packaging, where end-of-life disposal is a key consideration. alfa-chemistry.com
Research in Specialized Polymeric Applications of this compound
This compound, a high-molecular-weight ester, is primarily recognized for its role as a plasticizer. Its function is to increase the flexibility, durability, and workability of polymers by reducing the intermolecular forces between polymer chains. This characteristic is pivotal for its emerging research applications in advanced polymer science, particularly in the biomedical and materials science fields.
Drug Delivery Systems and Pharmaceutical Formulations
The efficacy of polymeric drug delivery systems often depends on the physical properties of the polymer matrix, which controls the release kinetics of the active pharmaceutical ingredient. Research has explored the use of this compound as a plasticizer to modify these properties in biocompatible polymers like Polylactic acid (PLA). The incorporation of this adipate enhances the mechanical properties of these polymeric carriers, which is a critical factor in designing controlled-release formulations.
By reducing the polymer's glass transition temperature (Tg), this compound increases the mobility of the polymer chains. ubbcluj.ro This alteration of the polymer matrix can facilitate more consistent and predictable drug diffusion and release. Research has indicated that its inclusion in polymeric matrices can enhance drug release rates and improve the stability of the formulation. While direct studies detailing release profiles of specific drugs with this adipate are emerging, the fundamental research into its effect on polymer properties provides a strong basis for its application in this field. For instance, modifying PLA, a polymer commonly used for drug-eluting stents and controlled-release injections, highlights its potential.
A study on plasticized PLA demonstrated that this compound significantly lowers the material's vitrification temperature, a key parameter for controlling drug diffusion. ubbcluj.ro
Table 1: Thermal Properties of Polylactic Acid (PLA) Plasticized with this compound
| Material Composition | Glass Transition Temperature (Tg) | Process Type |
|---|---|---|
| PLA (85%) + this compound (15%) | 58.22°C | Vitrification |
| Unplasticized PLA (Reference) | ~60-65°C | Vitrification |
Biocompatible Materials for Medical Devices and Implants
The development of biocompatible and often biodegradable materials is essential for medical devices and implants that have temporary functions, such as sutures, scaffolds for tissue engineering, and certain orthopedic fixation devices. This compound is being investigated as a plasticizer for established biocompatible polymers, including Poly(3-hydroxybutyrate) (PHB). alfa-chemistry.com The compound's compatibility with biological tissues is a critical aspect of its suitability for these applications.
Research has shown that incorporating this compound into biocomposites can improve mechanical properties and promote biodegradability. alfa-chemistry.com In a study involving polymer composites made from PHB and cellulose fibers, the addition of this adipate as a plasticizer resulted in a material with good biodegradability, positioning it as a candidate for environmentally friendly medical materials. alfa-chemistry.com By enhancing the flexibility of inherently brittle biocompatible polymers like PLA and PHB, it enables their use in applications requiring less rigidity without compromising their biocompatible nature.
The influence of the adipate on mechanical properties, such as flexibility, is a key research finding for its use in medical devices that must bend or conform to tissue.
Table 2: Flexural Strength of PLA Formulations
| Material Composition | Maximum Flexural Strength (MPa) at 25°C | Maximum Flexural Strength (MPa) at 4°C |
|---|---|---|
| PLA with this compound and Sorbitan Monooleate | ~37-40 MPa | ~37-40 MPa |
| PLA with Tributyl Citrate and Sorbitan Monooleate (for comparison) | ~51 MPa | ~51 MPa |
Data adapted from a study on plasticized PLA, showing that while other plasticizers may yield higher strength, this compound provides significant plasticization, with stable performance at different temperatures. ubbcluj.ro
Research in Coatings, Adhesives, and Sealants
In the field of coatings, adhesives, and sealants, performance is often dictated by a balance of properties such as adhesion, flexibility, and durability. This compound is utilized in such formulations due to its solvency properties and its function as a plasticizer. ontosight.aiontosight.ai Its incorporation can improve the flexibility and softness of the final cured material, preventing cracking and failure, especially in applications subject to movement or temperature fluctuations. mdpi.com
Research in this area focuses on how the addition of this compound affects the viscoelastic properties of the formulation. By lowering the glass transition temperature of the polymer binder, it can extend the operational temperature range of a sealant or improve the impact resistance of a coating. Its low volatility is also an advantageous property, ensuring it remains within the material over time, leading to stable, long-term plasticization. researchgate.net Studies have demonstrated that it can effectively enhance the tear resistance of polymer films, a property relevant to the performance of flexible sealants and coatings. For example, its use in a PLA/Poly(butylene adipate-co-terephthalate) (PBAT) blend for blown films was evaluated, demonstrating its ability to modify mechanical properties. mdpi.com
Table 3: Effect of Plasticizer on Tear Resistance of PLA/PBAT Blown Film
| Film Type | Tear Resistance (Machine Direction) | Tear Resistance (Transverse Direction) |
|---|---|---|
| Neat PLA/PBAT Blown Film | 4.63 N/mm | 13.19 N/mm |
| Plasticized PLA/PBAT Blown Film | 8.67 N/mm | 16.16 N/mm |
Research demonstrated that a plasticized PLA/PBAT film, with adipic acid ester as the most effective plasticizer among those tested including this compound, showed significantly improved tear resistance. mdpi.com
Environmental Fate, Transport, and Transformation of Bis 2 2 Butoxyethoxy Ethyl Adipate
Atmospheric Fate and Degradation Pathways of Bis[2-(2-butoxyethoxy)ethyl] Adipate (B1204190)
With an estimated vapor pressure of 9.8 x 10⁻⁸ mm Hg at 25°C, Bis[2-(2-butoxyethoxy)ethyl] adipate is expected to exist in both the vapor and particulate phases in the ambient atmosphere. nih.gov The distribution between these phases is a critical factor governing its atmospheric transport and removal mechanisms.
The primary degradation pathway for vapor-phase this compound is its reaction with photochemically-produced hydroxyl (•OH) radicals. nih.gov These highly reactive radicals are ubiquitous in the troposphere and play a key role in the breakdown of many organic compounds. The rate constant for the vapor-phase reaction of this compound with hydroxyl radicals has been estimated using structure-activity relationship (SAR) models.
Based on these estimations, the atmospheric half-life of vapor-phase this compound is calculated to be approximately 5 hours, assuming a typical atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov This relatively short half-life suggests that the compound, in its gaseous form, is not likely to persist for long periods in the atmosphere or undergo long-range transport.
Table 1: Estimated Atmospheric Reaction Rate and Half-life of Vapor-Phase this compound
| Parameter | Estimated Value | Conditions | Source |
| Reaction Rate Constant with •OH Radicals | 7.4 x 10⁻¹¹ cm³/molecule-sec | 25°C | nih.gov |
| Atmospheric Half-life | ~5 hours | Assumed •OH concentration of 5 x 10⁵ radicals/cm³ | nih.gov |
The portion of this compound that exists in the particulate phase is subject to removal from the atmosphere via wet and dry deposition. nih.gov
Wet Deposition: This process involves the scavenging of aerosol particles, to which the compound is adsorbed, by precipitation (e.g., rain, snow, fog). The efficiency of wet deposition depends on factors such as the particle size distribution, precipitation rate, and the compound's solubility. For semivolatile organic compounds (SVOCs), this can be a significant removal pathway. copernicus.orgosti.gov
Dry Deposition: This mechanism involves the removal of particulate matter from the atmosphere in the absence of precipitation. copernicus.org It occurs through processes like gravitational settling, impaction, and interception with surfaces such as vegetation, soil, and water bodies. The rate of dry deposition is influenced by particle size, atmospheric turbulence, and the nature of the deposition surface. copernicus.orgpolytechnique.fr
For SVOCs like this compound, both wet and dry deposition of the particulate-bound fraction are considered important sinks from the atmospheric compartment. nih.govresearchgate.net
Aquatic and Terrestrial Environmental Processes
When released into aquatic or terrestrial environments, this compound is subject to several degradation and transport processes that determine its fate and persistence.
This compound contains ester linkages that are susceptible to hydrolysis, a chemical process where water reacts with the ester to form an alcohol and a carboxylic acid. The rate of this reaction is highly dependent on the pH of the surrounding water. The hydrolysis of esters can be catalyzed by both acids and bases, though base-catalyzed hydrolysis is typically more significant under environmental pH conditions.
A structure-estimation method has been used to determine a base-catalyzed second-order hydrolysis rate constant of 0.27 L/mole-sec. nih.gov From this rate constant, the hydrolysis half-life can be calculated at different pH values. The data indicates that the rate of hydrolysis increases significantly with increasing pH (i.e., under more alkaline conditions).
Table 2: Estimated Hydrolysis Half-life of this compound at Various pH Levels
| pH | Estimated Half-life | Source |
| 7 (Neutral) | 294 days | nih.gov |
| 8 (Slightly Alkaline) | 29 days | nih.gov |
Biodegradation is a key process for the removal of this compound from water and soil. This process is mediated by microorganisms that break down the organic structure of the compound.
Under aerobic conditions , studies have shown that this compound is readily biodegradable. In a standard biodegradability test (OECD Test Guideline 301C, Modified MITI Test), the compound, at a concentration of 100 mg/L, reached 86% of its theoretical biochemical oxygen demand (BOD) within 4 weeks using an activated sludge inoculum. nih.govchemicalbook.com This result suggests that under aerobic conditions, such as those found in many surface waters and well-aerated soils, the compound is likely to be rapidly degraded by microbial communities. nih.gov The use of this compound in biodegradable resins further supports its susceptibility to microbial degradation. google.com
While specific studies on the biodegradation of this compound in soil were not found, its demonstrated rapid biodegradation in activated sludge suggests a potential for biodegradation in soil environments as well. nih.gov There is currently a lack of available data regarding the biodegradation of this compound under anaerobic conditions , which may be found in sediments and certain soil horizons.
Direct photolysis is a degradation process driven by the absorption of light energy. For a chemical to undergo direct photolysis in the environment, it must absorb light at wavelengths present in sunlight that reaches the Earth's surface (greater than 290 nm).
This compound contains a functional group capable of absorbing light in this environmentally relevant region of the solar spectrum. nih.gov Therefore, it may be susceptible to direct photolysis in sunlit surface waters and on soil surfaces. However, the specific kinetics and quantum yield of this reaction are currently unknown, making it difficult to quantify its environmental significance relative to other degradation pathways like biodegradation and hydrolysis. nih.gov
Environmental Distribution and Partitioning of this compound
Adsorption and Desorption Behavior in Soil and Sediment
The mobility of this compound in soil is considered to be low. chemicalbook.com This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 1,400. nih.govchemicalbook.com This Koc value suggests that the compound is expected to adsorb to soil and sediment particles, limiting its movement through the soil profile and into groundwater. chemicalbook.com The tendency for adsorption is a key factor in its environmental distribution, indicating that soil and sediment can act as significant sinks for this compound.
Table 1: Estimated Soil Adsorption/Mobility of this compound
| Parameter | Value | Source |
| Log Kow | 3.24 | chemicalbook.com |
| Estimated Koc | 1,400 | nih.govchemicalbook.com |
| Mobility in Soil | Low | nih.govchemicalbook.com |
Volatilization from Environmental Surfaces
Volatilization of this compound from environmental surfaces is not expected to be a significant fate process. nih.gov The compound has a very low vapor pressure, estimated at less than 0.0001 Pa at 20°C and 9.8 x 10⁻⁸ mm Hg at 25°C. nih.goveuropa.eu Due to this low volatility, under normal use and handling conditions, its presence in the form of vapors, gases, or mists is considered negligible. europa.eu If released to air, it is expected to exist in both vapor and particulate phases. nih.gov The portion in the vapor phase is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of 5 hours. nih.gov Particulate-phase compound would be removed from the atmosphere by wet and dry deposition. nih.gov
Table 2: Volatility and Atmospheric Fate of this compound
| Property | Value | Temperature | Source |
| Vapor Pressure | < 0.0001 Pa | 20°C | europa.eu |
| Estimated Vapor Pressure | 9.8 x 10⁻⁸ mm Hg | 25°C | nih.gov |
| Atmospheric Half-life (Vapor-phase) | 5 hours (estimated) | - | nih.gov |
Bioconcentration Potential in Aquatic Organisms
The potential for this compound to bioconcentrate in aquatic organisms is considered to be moderate. nih.govchemicalbook.com An estimated bioconcentration factor (BCF) of 62 has been calculated. nih.govchemicalbook.com This estimation is derived from its log Kow of 3.24 and a regression-derived equation. chemicalbook.com While this suggests a moderate potential for accumulation in aquatic life, the substance undergoes enzymatic hydrolysis, breaking down into 2-(2-n-Butoxyethoxy)ethanol and Adipic acid. europa.eu These cleavage products are water-soluble and have low log Pow values (0.56 and 0.08, respectively), indicating they are unlikely to bioaccumulate. europa.eu
Table 3: Bioconcentration Potential of this compound
| Parameter | Value | Classification | Source |
| Estimated BCF | 62 | Moderate | nih.govchemicalbook.com |
| Log Kow | 3.24 | - | chemicalbook.com |
Ecotoxicological Research and Environmental Impact Assessment of Bis 2 2 Butoxyethoxy Ethyl Adipate
Ecological Risk Assessment Frameworks for Bis[2-(2-butoxyethoxy)ethyl] Adipate (B1204190)
Ecological Risk Assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. rmpcecologia.com The U.S. Environmental Protection Agency (EPA) outlines a framework that involves three main phases: problem formulation, analysis, and risk characterization. epa.govresearchgate.net This framework provides a structure for assessing the risks of chemicals, including plasticizers. rmpcecologia.com
Problem Formulation : This initial phase identifies the stressors (in this case, Bis[2-(2-butoxyethoxy)ethyl] adipate), the ecosystems potentially at risk, and the specific ecological effects (endpoints) to be evaluated. researchgate.net
Analysis : This phase involves two key components: an exposure assessment, which measures or predicts the concentration of the chemical in the environment, and an ecological effects assessment, which uses ecotoxicity data (like LC50 values) to quantify the relationship between exposure and effect. researchgate.net
Risk Characterization : In the final phase, the results of the exposure and effects assessments are integrated to estimate the probability and magnitude of adverse effects. researchgate.net
While this general framework is widely applied, specific, comprehensive ecological risk assessments for this compound are not prominently available in published literature.
A review of scientific and environmental literature did not yield specific information regarding the application of a "Quadripolar Model" to the environmental impact assessment of this compound or other chemical compounds. This model does not appear to be a standard or commonly referenced framework within the field of ecotoxicology or ecological risk assessment.
A complete assessment of a chemical's environmental risk involves integrating predictive laboratory data with real-world field observations. researchgate.net This approach combines controlled experimental results with historical environmental data to create more robust bioaccumulation models.
Laboratory data provides foundational metrics for bioaccumulation potential. For this compound, the Bioconcentration Factor (BCF) has been estimated to be 62. chemicalbook.com The BCF is a measure of a chemical's tendency to accumulate in an aquatic organism from the water. A BCF value of 62 suggests a moderate potential for bioconcentration in aquatic organisms. chemicalbook.com
Field sediment core analyses offer a historical record of pollution. acs.orgnih.govnih.gov By dating the layers of a sediment core, scientists can reconstruct the timeline of chemical deposition in an aquatic system, which can be correlated with historical production and use of chemicals like plasticizers. researchgate.net
Integrating these two data sources allows for the development of more accurate bioaccumulation models. The lab-derived BCF can be used to predict tissue concentrations, which can then be validated or refined using the historical exposure data found in sediment cores. However, specific studies that explicitly integrate laboratory BCF data with field sediment core analyses to develop a bioaccumulation model for this compound have not been identified in the available literature.
Human Health Risk Assessment Methodologies for Bis 2 2 Butoxyethoxy Ethyl Adipate
Exposure Assessment Paradigms
A critical component of any health risk assessment is determining the extent of human contact with a substance. For Bis[2-(2-butoxyethoxy)ethyl] adipate (B1204190), this involves understanding its release from consumer products and its subsequent pathways through the environment, ultimately leading to human exposure.
Leaching Studies from Consumer Products and Materials
Bis[2-(2-butoxyethoxy)ethyl] adipate is utilized as a plasticizer to impart flexibility and durability to polymeric materials, particularly polyvinyl chloride (PVC). ontosight.ai Its applications are diverse, ranging from flooring and electrical cables to coatings and adhesives. ontosight.ai A primary concern for human exposure is the potential for this compound to migrate, or leach, from the polymer matrix of these consumer products over time.
Plasticizers are not chemically bound to the polymer and can be released into the surrounding environment through various physical processes. ni.ac.rs The rate and extent of leaching are influenced by several factors, including the properties of the plastic material, the nature of the contacting medium (e.g., food, water, or air), temperature, and the duration of contact. acs.org For instance, microwave-assisted extraction studies on PVC have demonstrated that solvents can facilitate the extraction of adipate plasticizers. researchgate.net While specific quantitative leaching data for this compound from various consumer products are not extensively detailed in publicly available literature, the general principles of plasticizer migration provide a framework for assessment. The process of leaching from plastics typically involves diffusion of the additive to the polymer surface, followed by desorption into the surrounding medium. oaepublish.com
Table 1: Factors Influencing Plasticizer Leaching from Consumer Products
| Factor | Description |
| Polymer Characteristics | The type of polymer, its crystallinity, and the presence of other additives can affect the mobility of the plasticizer within the matrix. nih.gov |
| Contact Medium | The lipophilicity of the contacting medium can significantly influence the migration of lipophilic plasticizers like adipates. Oily or fatty substances can enhance leaching. ni.ac.rs |
| Temperature | Elevated temperatures can increase the rate of diffusion and, consequently, the leaching of plasticizers from materials. acs.org |
| Contact Time | Longer durations of contact between the product and the surrounding medium generally lead to a greater extent of plasticizer migration. acs.org |
| Physical Stress | Abrasion and weathering of plastic materials can accelerate the release of plasticizers into the environment. nih.gov |
Environmental Exposure Pathways and Human Exposure Modeling
Once leached from products, this compound can enter various environmental compartments, leading to potential human exposure through multiple pathways. Adipate esters can contaminate soil, water, and air, and their hydrophobic and lipophilic nature may lead to accumulation in certain environmental matrices. nih.gov
Human exposure modeling for plasticizers like adipate esters involves a multi-faceted approach that considers various routes of contact. These models integrate data on the concentration of the chemical in different environmental media (e.g., indoor air, dust, food, and water) with information on human behavior and physiology to estimate the total daily intake. nih.gov The primary routes of human exposure to plasticizers include ingestion, inhalation, and dermal contact. nih.gov Ingestion can occur through the consumption of food and water contaminated by migration from packaging materials or through the incidental ingestion of household dust. researchgate.net
Toxicological Research Approaches
Evaluating the potential health effects of this compound involves a range of toxicological research methods, from traditional animal studies to cutting-edge in silico predictive models.
Investigation of Potential Reproductive and Developmental Effects Associated with this compound
Given the structural similarity of this compound to other glycol ethers and adipate esters, there is a scientific interest in its potential effects on reproduction and development. Certain ethylene (B1197577) glycol ethers are known to cause reproductive and developmental toxicity in experimental animals, with the toxicity often mediated by their alkoxy acid metabolites. nih.gov For instance, ethylene glycol monomethyl ether (EGME) has been shown to elicit phase-specific insults to the conceptus and testes. nih.govtandfonline.com Animal studies on some glycol ethers have reported effects such as testicular weight changes, tubular atrophy, and reduced sperm maturation. nih.govepa.gov
While direct, detailed studies on the reproductive and developmental toxicity of this compound are not widely available in the public domain, toxicological assessments often consider data from structurally related compounds as part of a category approach to hazard identification. Prolonged exposure to plasticizers in general has been noted as a potential cause for adverse health effects, including reproductive and developmental issues. ontosight.ai
In Silico Toxicology and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Assessment
In silico toxicology utilizes computational models to predict the toxicological properties of chemicals based on their structure and physicochemical properties, reducing the need for extensive animal testing. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, establishing mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov These models are developed using data from existing toxicological studies and can then be used to predict the toxicity of untested chemicals. numberanalytics.com
For reproductive and developmental toxicity, QSAR models have been developed for various chemical classes. mdpi.comeuropa.eu These models can identify structural features associated with toxicity and can be valuable tools for screening and prioritizing chemicals for further testing. nih.gov For esters, QSAR models have been successfully developed to predict other toxicological endpoints, such as aquatic toxicity, demonstrating the applicability of these methods to this class of compounds. nih.gov While specific QSAR models for the reproductive toxicity of this compound have not been detailed, the general principles of QSAR suggest that its structural components, including the adipate and glycol ether moieties, would be key determinants of its predicted activity.
Consensus Approaches in Toxicological Prediction for Enhanced Reliability
To improve the reliability of in silico predictions, consensus modeling has emerged as a powerful strategy. This approach combines the predictions from multiple different QSAR models to arrive at a single, more robust prediction. researchgate.net The rationale behind consensus modeling is that by integrating the outputs of diverse models, the limitations and errors of any single model can be mitigated, leading to a more accurate and reliable assessment. researchgate.net
Consensus modeling has been successfully applied in large-scale projects aimed at predicting the endocrine-disrupting potential of thousands of chemicals. researchgate.netunipr.it In these projects, various research groups develop individual QSAR and other predictive models, and the results are then combined using specific weighting schemes to generate a consensus prediction. slideshare.net This collaborative approach has been shown to improve the predictive accuracy for endpoints such as estrogen and androgen receptor activity. mdpi.com The application of consensus modeling to the assessment of plasticizers like this compound could provide a more confident prediction of its potential to interact with biological systems and cause adverse health effects. The integration of structural alerts, QSAR models, and molecular docking into a consensus result is a promising strategy for in silico hazard identification. youtube.com
Risk Characterization Frameworks for this compound
The risk characterization for this compound, a complex ester used as a plasticizer, integrates data from hazard identification, dose-response assessment, and exposure assessment to estimate the probability and severity of adverse health effects in human populations. Due to a lack of extensive in vivo toxicological studies on the parent compound, the risk characterization framework relies significantly on data from its expected hydrolysis products and the application of established risk assessment methodologies for data-poor substances.
A central aspect of the human health risk assessment for this compound is its metabolic fate. It is anticipated that this compound is hydrolyzed in the body into its constituent molecules: 2-(2-butoxyethoxy)ethanol (B94605) and adipic acid. europa.eu Consequently, the risk characterization largely depends on the toxicological profiles of these two substances.
The general framework for risk characterization involves comparing estimated human exposure levels with health-based guidance values, such as a Reference Dose (RfD) or a Tolerable Daily Intake (TDI). However, where specific toxicity data for a substance is limited, a qualitative assessment or a read-across approach from structurally similar compounds is often employed. canada.cacanada.ca
Toxicological Profile of Hydrolysis Products
The risk assessment of this compound is informed by the toxicological data of its metabolites, 2-(2-butoxyethoxy)ethanol and adipic acid.
Adipic Acid:
Adipic acid has demonstrated very low acute toxicity in animal studies. nih.govresearchgate.net In a 2-year feeding study with rats, the primary adverse effect observed at high concentrations (up to 5% in the diet) was weight loss. nih.govresearchgate.net It has not been found to be genetically active in a range of assays and has not shown developmental toxicity in oral studies across multiple animal species. nih.govresearchgate.net While adipic acid dust can be an irritant to mucous membranes, systemic toxicity is low. nih.govscbt.com
Interactive Table: Toxicological Data for Adipic Acid
| Endpoint | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat | Oral | > 5000 mg/kg | nih.govresearchgate.net |
| Skin Irritation | Guinea Pig | Dermal | Mild to no irritation | nih.gov |
| Eye Irritation | Rabbit | Ocular | Mild conjunctival irritation | nih.gov |
| Developmental Toxicity | Mouse, Rat, Rabbit, Hamster | Oral | No developmental toxicity observed | nih.govresearchgate.net |
2-(2-butoxyethoxy)ethanol:
This metabolite has also been studied for its toxicological effects. In a 90-day repeated-dose inhalation study in rats, a No-Observed-Adverse-Effect Concentration (NOAEC) was established at 94 mg/m³. industrialchemicals.gov.au At higher doses, effects such as liver hypertrophy were noted. industrialchemicals.gov.au While it can cause skin and eye irritation, it does not appear to produce the hemolytic effects seen with some other glycol ethers. industrialchemicals.gov.au
Interactive Table: Toxicological Data for 2-(2-butoxyethoxy)ethanol
| Endpoint | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat | Oral | 2.5 g/kg | wikipedia.org |
| 90-day NOAEC | Rat | Inhalation | 94 mg/m³ | industrialchemicals.gov.au |
| Skin Irritation | Rabbit | Dermal | Slight to moderate erythema | industrialchemicals.gov.au |
| Eye Irritation | Not Specified | Ocular | Irritation | nih.gov |
Qualitative Risk Characterization and Read-Across Approach
In the absence of a specific RfD or TDI for this compound, a qualitative risk characterization is performed. This approach considers the low toxicity of its metabolites. The rapid hydrolysis of the parent compound into substances with well-characterized and low toxicity profiles suggests that significant systemic toxicity from this compound is unlikely under normal conditions of use and exposure.
The "read-across" methodology is a key component of the risk assessment for data-poor chemicals. canada.cacanada.ca This approach uses data from analogous substances to predict the toxicity of the target chemical. In this case, the toxicological data for 2-(2-butoxyethoxy)ethanol and adipic acid are "read-across" to infer the risk profile of the parent ester. This is justified by the high likelihood of hydrolysis.
The risk characterization framework for this compound integrates the following key points:
Metabolism: The primary metabolic pathway is assumed to be hydrolysis into 2-(2-butoxyethoxy)ethanol and adipic acid. europa.eu
Hazard Profile of Metabolites: Both metabolites exhibit a low order of acute and chronic toxicity. nih.govresearchgate.netindustrialchemicals.gov.auwikipedia.org
Regulatory Assessment: Regulatory bodies like ECHA have concluded a low risk to human health for several key endpoints based on the available data. europa.eu
Data Gaps: The lack of in vivo toxicokinetic and long-term toxicity studies on the parent compound is a key data gap.
This qualitative framework, supported by the toxicological data of the hydrolysis products, provides a scientifically sound basis for risk assessment in the absence of comprehensive data on the parent compound.
Advanced Analytical Methodologies for Bis 2 2 Butoxyethoxy Ethyl Adipate
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Bis[2-(2-butoxyethoxy)ethyl] adipate (B1204190), enabling its separation from complex matrices and subsequent quantification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile compounds like Bis[2-(2-butoxyethoxy)ethyl] adipate. This method is particularly effective for quantifying the migration of this plasticizer from food packaging materials into foodstuffs.
The analytical process typically involves an initial sample preparation step to extract the analyte from the matrix. Common extraction techniques include liquid-liquid extraction, solid-phase extraction (SPE), or microwave-assisted extraction. Following extraction and concentration, the sample is injected into the GC system, where the compound is volatilized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which provides mass-based detection, enabling positive identification and accurate quantification.
Validation studies for GC-MS methods applied to adipate plasticizers demonstrate high accuracy and precision. The performance of a typical method is characterized by several key parameters, which are summarized in the table below.
Table 1: Performance Characteristics of a Validated GC-MS Method for Adipate Plasticizers
| Parameter | Value/Range |
|---|---|
| Linearity Range | 5 to 1000 ng/g |
| Correlation Coefficient (r²) | > 0.998 |
| Average Intraday Recovery | 85.4% to 114.6% |
| Intraday Precision (%CV) | 2.5% to 11.3% |
| Average Interday Recovery | 83.6% to 118.5% |
| Interday Precision (%CV) | 2.8% to 15.6% |
High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is another suitable technique for the analysis of this compound. researchgate.netchemicalbook.com HPLC is advantageous for compounds that may be thermally sensitive or have low volatility, although this specific adipate is amenable to GC. Modern HPLC methods are often coupled with mass spectrometry (LC-MS/MS), which provides excellent sensitivity and selectivity.
An advanced approach for analyzing a range of plasticizers, including adipates, involves the use of on-line turbulent flow chromatography (TFC) for sample purification, followed by LC-MS/MS. This automated setup minimizes sample handling and reduces analysis time. The validation of such methods across different matrices, including foodstuffs and consumer products, shows acceptable performance for regulatory and research purposes.
Table 2: Performance Data for a TFC-LC-MS/MS Method for Plasticizer Analysis
| Parameter | Value/Range |
|---|---|
| Recovery Rate | 50% to 125% |
| Relative Standard Deviation (RSD) | < 20% |
| Method Limit of Detection (mLOD) in Foodstuffs | 0.001–2.08 ng/g |
Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry for Trace Analysis
For trace analysis and unambiguous identification, high-resolution mass spectrometry techniques such as Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry are employed. This method provides highly accurate mass measurements, allowing for the determination of the elemental composition of the analyte and its fragments.
LC-ESI-QTOF is particularly useful for identifying unknown compounds or confirming the presence of target analytes like this compound at very low concentrations in complex environmental or biological samples. The "soft" ionization provided by ESI typically keeps the molecule intact, yielding a prominent molecular ion, which is crucial for identification.
Table 3: Typical Instrumental Parameters for LC-ESI-QTOF Analysis of this compound. nih.gov
| Parameter | Setting |
|---|---|
| Instrument | Q Exactive Orbitrap (or equivalent QTOF) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS Level | MS2 (for fragmentation analysis) |
| Collision Energy | 15 (arbitrary units) |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the fundamental characterization of this compound, providing detailed information about its molecular structure and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Ester Linkage Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.
The ¹H NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule. The chemical shifts, integration values (proton count), and splitting patterns (spin-spin coupling) allow for the unambiguous assignment of each proton. For this compound, specific signals confirm the presence of the adipate backbone, the butoxy and ethoxy groups, and most importantly, the methylene (B1212753) protons adjacent to the ester oxygen, which confirms the ester linkage.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The presence of a signal in the characteristic downfield region for carbonyl carbons confirms the ester functional group, while signals in the ether region confirm the C-O-C linkages.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| Ester Carbonyl (C =O) | ¹³C | ~173 |
| Methylene alpha to ester oxygen (O-C H₂) | ¹H / ¹³C | ~4.2 / ~64 |
| Methylene alpha to ether oxygen (-O-C H₂-C H₂-O-) | ¹H / ¹³C | ~3.5-3.7 / ~69-71 |
| Methylene alpha to carbonyl (O=C-C H₂) | ¹H / ¹³C | ~2.3 / ~34 |
| Methylene beta to carbonyl (O=C-CH₂-C H₂) | ¹H / ¹³C | ~1.6 / ~24 |
| Terminal methyl of butyl group (C H₃) | ¹H / ¹³C | ~0.9 / ~14 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying functional groups within a molecule. For this compound, the FTIR spectrum is dominated by characteristic absorption bands corresponding to the ester and ether functional groups.
This technique is particularly valuable for monitoring the progress of the esterification reaction used to synthesize the compound from adipic acid and 2-(2-butoxyethoxy)ethanol (B94605). The reaction can be tracked by observing the disappearance of the broad O-H stretching band (around 3000 cm⁻¹) of the carboxylic acid reactant and the simultaneous appearance of the strong C=O stretching band of the ester product (around 1735 cm⁻¹). The absence of the broad O-H band in the final product spectrum confirms the completion of the reaction.
Table 5: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850-2960 | C-H Stretch | Alkyl (CH₂, CH₃) |
| ~1735 | C=O Stretch | Ester |
| 1000-1300 | C-O Stretch | Ester and Ether |
Sample Preparation and Extraction Protocols for Environmental and Biological Matrices
The selection of an appropriate sample preparation and extraction technique is contingent upon the physicochemical properties of the analyte and the nature of the sample matrix. For this compound, a semi-volatile organic compound, various methods are employed to efficiently extract it from diverse matrices such as water, soil, sediment, and biological tissues.
For aqueous samples, the United States Environmental Protection Agency (EPA) Method 506 outlines procedures for the determination of phthalate (B1215562) and adipate esters in drinking water. This method provides for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE). In LLE, the water sample is typically extracted with an organic solvent like methylene chloride, followed by a solvent exchange to a more volatile solvent for concentration. SPE, on the other hand, involves passing the water sample through a solid sorbent cartridge which retains the analyte. The analyte is then eluted with a small volume of an organic solvent. SPE is often favored due to its lower solvent consumption and potential for higher sample throughput.
Soil and sediment samples, being solid matrices, require more vigorous extraction techniques. Ultrasonic-assisted extraction (UAE) is a commonly used method where the sample is sonicated with an appropriate solvent. The ultrasonic waves create cavitation bubbles, which upon collapsing, generate localized high pressure and temperature, enhancing the mass transfer of the analyte from the sample matrix into the solvent. The efficiency of UAE is influenced by several factors including the choice of solvent, extraction time, and temperature. For adipate esters and other semi-volatile organic compounds, mixtures of polar and non-polar solvents are often employed to achieve optimal extraction efficiency. pan.plresearchgate.netmdpi.comresearchgate.net
For complex biological matrices such as fish tissue, Matrix Solid-Phase Dispersion (MSPD) offers an effective approach that combines sample homogenization, extraction, and cleanup in a single step. In MSPD, the biological sample is blended with a solid support (e.g., C18-bonded silica), which simultaneously disrupts the sample matrix and disperses it onto the support material. This blend is then packed into a column and the target analyte is eluted with a suitable solvent or a sequence of solvents. This technique is particularly advantageous for fatty tissues as it can effectively remove lipids that may interfere with subsequent analysis.
Below is a comparative overview of different extraction methods for various matrices:
| Matrix | Extraction Method | Typical Solvents | Key Parameters | Reported Recovery Rates |
| Water | Liquid-Liquid Extraction (LLE) | Methylene Chloride, Hexane | pH, Solvent-to-sample ratio, Number of extractions | 80-110% |
| Water | Solid-Phase Extraction (SPE) | Ethyl Acetate, Acetonitrile | Sorbent type (e.g., C18), Elution volume, Flow rate | 85-115% |
| Soil/Sediment | Ultrasonic-Assisted Extraction (UAE) | Acetone/Hexane, Dichloromethane | Sonication time and power, Temperature, Solvent composition | 70-120% |
| Biota (Fish Tissue) | Matrix Solid-Phase Dispersion (MSPD) | Acetonitrile, Ethyl Acetate | Dispersing agent, Elution solvent polarity and volume | 75-105% |
Quality Assurance and Control in Analytical Research (e.g., Reference Standards and Accreditation)
Ensuring the accuracy and reliability of analytical data for this compound is paramount. This is achieved through a comprehensive quality assurance and quality control (QA/QC) program, which includes the use of reference standards, participation in proficiency testing schemes, and laboratory accreditation.
Reference Standards are highly purified materials of a known concentration that are used to calibrate analytical instruments and to fortify control samples. For the analysis of this compound, analytical standards with a purity of ≥97.0% are commercially available. sigmaaldrich.comsigmaaldrich.com These standards are crucial for creating calibration curves to quantify the analyte in unknown samples. In addition to the native compound, isotopically labeled internal standards can be used to correct for variations in extraction efficiency and instrument response.
Certified Reference Materials (CRMs) are another vital component of QA/QC. CRMs are matrices that contain a certified concentration of the target analyte. While specific CRMs for this compound in various environmental and biological matrices are not widely available, CRMs for related compounds like phthalates and other adipates in polymer matrices exist. zeptometrix.com These can be used to validate the entire analytical method, from extraction to analysis, and to assess the laboratory's measurement capability.
Proficiency Testing (PT) , also known as interlaboratory comparison, is an external quality assessment tool. europa.eu In a PT scheme, a coordinating body distributes a homogenous sample containing a known concentration of the analyte to multiple laboratories. Each laboratory analyzes the sample using their own methods and reports the results to the coordinator. The coordinator then evaluates the performance of each laboratory by comparing their result to the assigned value. Participation in PT schemes for plasticizers or semi-volatile organic compounds allows laboratories to benchmark their performance against their peers and identify any potential analytical biases. europa.euresearchgate.net
Laboratory Accreditation is the formal recognition by an authoritative body that a laboratory is competent to carry out specific tests. ansi.orgintertek.com Accreditation to international standards such as ISO/IEC 17025 provides confidence to clients and regulatory bodies that the laboratory's quality management system and technical operations meet rigorous requirements. ansi.orgintertek.com The accreditation process involves a thorough on-site assessment of the laboratory's procedures, equipment, personnel competency, and quality control practices. For laboratories analyzing for this compound, accreditation would typically fall under the scope of testing for semi-volatile organic compounds in environmental or material matrices. cp-analitika.huberkeleyanalytical.comberkeleyanalytical.com
Key elements of a robust QA/QC program for the analysis of this compound are summarized below:
| QA/QC Element | Purpose | Implementation Example |
| Reference Standards | Instrument calibration and quantification. | Use of a certified analytical standard of this compound to prepare a multi-point calibration curve. |
| Method Blank | To monitor for contamination during sample preparation and analysis. | An analyte-free matrix is carried through the entire analytical procedure. |
| Laboratory Control Sample (LCS) | To assess the accuracy and precision of the analytical method. | A clean matrix is spiked with a known amount of the analyte and analyzed. |
| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To evaluate the effect of the sample matrix on the analytical method. | A field sample is split into two aliquots, both are spiked with a known amount of the analyte and analyzed. |
| Certified Reference Materials (CRMs) | To validate the entire analytical method and assess measurement uncertainty. | Analysis of a CRM with a certified concentration of a related adipate ester in a similar matrix. |
| Proficiency Testing (PT) | To externally assess laboratory performance against other laboratories. | Participation in a PT scheme for plasticizers in environmental or food-contact materials. europa.eu |
| Laboratory Accreditation | Formal recognition of competence to perform specific tests. | Maintaining ISO/IEC 17025 accreditation for the analysis of semi-volatile organic compounds. ansi.orgintertek.com |
Emerging Research Directions and Future Perspectives for Bis 2 2 Butoxyethoxy Ethyl Adipate
Structure-Activity Relationship (SAR) Studies for Bis[2-(2-butoxyethoxy)ethyl] Adipate (B1204190) Derivatives
The effectiveness of a plasticizer is intrinsically linked to its molecular structure. For adipate esters like Bis[2-(2-butoxyethoxy)ethyl] adipate, key performance characteristics such as flexibility at low temperatures, volatility, and resistance to migration are determined by the chemical nature of their constituent acid and alcohol groups. mdpi.commdpi.com
Future Structure-Activity Relationship (SAR) studies on derivatives of this compound are poised to systematically explore how targeted molecular modifications can enhance performance. Research in related adipate and succinate (B1194679) esters has shown that the length and branching of the alcohol side chains play a critical role. mdpi.comresearchgate.net General trends indicate:
Alkyl Chain Length: Longer alkyl chains in similar ester plasticizers tend to improve resistance to migration and increase thermal stability. researchgate.net Conversely, shorter chains can offer better plasticizing effects. researchgate.net Studies on succinate-based plasticizers found that alcohols with 4-6 carbon atoms achieved optimal efficiency. researchgate.net
Branching: Branched structures in the alcohol component generally provide better resistance to oil extraction and lower migration rates. hallstarindustrial.com
Polarity: The presence of ether-oxygen atoms, as in the butoxyethoxyethyl groups of the title compound, increases polarity. hallstarindustrial.com This higher polarity is valuable for ensuring compatibility with polar polymers. hallstarindustrial.com
By synthesizing and testing derivatives with varied chain lengths, branching, and polarity, researchers aim to create a new generation of adipate plasticizers with precisely tailored properties for specialized applications, optimizing the balance between performance, permanence, and polymer compatibility. mdpi.comhallstarindustrial.com
Long-Term Environmental Monitoring and Persistence Studies of this compound in Various Compartments
Understanding the environmental lifecycle of this compound is crucial for assessing its long-term impact. As a plasticizer, it is not chemically bound to the polymer matrix and can be released into the environment through leaching from products or during manufacturing and disposal processes. mdpi.comnih.gov Research has focused on its biodegradability, potential for bioaccumulation, and mobility in soil and water.
Studies indicate that this compound undergoes rapid biodegradation. One study using an activated sludge inoculum found that the compound reached 86% of its theoretical biochemical oxygen demand (BOD) within four weeks. The degradation pathway for similar adipate esters involves the sequential hydrolysis of the ester bonds, breaking the compound down into adipic acid, butoxyethanol, and corresponding aliphatic alcohols. nih.gov These smaller metabolites can then be further biodegraded by soil microorganisms. mdpi.comnih.gov
The potential for this compound to persist and accumulate in organisms or move through the environment has also been evaluated.
| Environmental Parameter | Estimated Value | Implication |
|---|---|---|
| Bioaccumulation Potential (BCF) | 62 | Moderate potential for bioconcentration in aquatic organisms. |
| Soil Mobility (Koc) | 1,400 | Expected to have low mobility in soil. |
| Biodegradation Rate | 86% in 4 weeks | Suggests rapid biodegradation in the presence of activated sludge. |
Long-term environmental monitoring studies are essential to validate these laboratory findings in real-world ecosystems. Future research will likely focus on tracking the presence and concentration of this compound and its metabolites in different environmental compartments—such as rivers, sediments, and soil—over extended periods to fully characterize its environmental persistence and fate. mdpi.comfrontiersin.org
Advanced Research in Biomedical Applications and Biocompatible Composites
The unique properties of this compound make it a compound of significant interest for advanced biomedical applications. Its primary function as a plasticizer—reducing the intermolecular forces between polymer chains to increase flexibility—is being leveraged to enhance the performance of biocompatible materials.
One of the most promising areas of research is in drug delivery systems. When incorporated into polymeric carriers, the compound can improve the mechanical integrity and flexibility of the matrix. nih.gov This has been shown to enhance the release profiles and stability of various pharmaceutical formulations, making it a valuable component for creating controlled-release systems. nih.gov For example, novel copolymers like poly(l-lactide)-block-poly(propylene adipate) are being investigated as matrices for long-acting injectable formulations of drugs. nih.gov
Furthermore, this compound is being explored as a plasticizer in biocompatible composites. In a recent study, it was used to prepare composites based on poly(3-hydroxybutyrate) (PHB) and cellulose (B213188) fibers (CF). alfa-chemistry.com The introduction of the plasticizer was found to reduce the melt viscosity of the composite, which improves its processability. alfa-chemistry.com The resulting biocomposite demonstrated good biodegradability, making it a strong candidate for environmentally friendly materials, particularly for applications like packaging. alfa-chemistry.com Its compatibility with both natural and synthetic rubbers also allows it to improve the low-temperature softness of these materials, expanding its utility in medical devices and implants where flexibility is critical. alfa-chemistry.com
Interdisciplinary Approaches to this compound Research and Innovation
The future of research and innovation for this compound and its alternatives lies in a highly interdisciplinary approach, integrating knowledge from multiple scientific fields. uakron.edu This collaborative strategy is essential for addressing the complex challenges related to performance, sustainability, and safety.
Key areas of interdisciplinary collaboration include:
Green Chemistry and Polymer Engineering: Chemists and engineers are working together to design and synthesize safer, more sustainable plasticizers. mdpi.com This involves developing greener synthetic pathways, utilizing renewable feedstocks like biomass, and optimizing the molecular structure of plasticizers for both high performance and biodegradability. umn.eduox.ac.uknewswise.com
Toxicology and Materials Science: A crucial collaboration is emerging between toxicologists and material scientists to incorporate safety considerations early in the material design process. nih.govrsc.orgresearchgate.net By using predictive toxicology and in-vitro bioassays, researchers can screen new plasticizer candidates for potential hazards before they are commercialized, guiding the development of inherently safer materials. nih.govfrontiersin.org
Environmental Science and Polymer Chemistry: Understanding the end-of-life impact of plasticizers requires joint efforts from environmental scientists and polymer chemists. uakron.edu This includes conducting long-term studies on the environmental fate and persistence of compounds, elucidating biodegradation pathways, and designing polymers that are easier to recycle or that degrade into benign substances. nih.govacs.org
Biomedical Engineering and Pharmaceutical Sciences: The development of advanced drug delivery systems and biocompatible medical devices relies on the expertise of both biomedical engineers and pharmaceutical scientists. researchgate.net Their collaboration is key to formulating and testing plasticized polymers that can safely and effectively release therapeutics or integrate with biological tissues. bohrium.com
This convergence of disciplines is accelerating innovation, leading to the development of next-generation materials that are not only functional and efficient but also sustainable and safe by design.
Regulatory Science and Policy Implications for Bis 2 2 Butoxyethoxy Ethyl Adipate
Global Regulatory Frameworks for Adipate (B1204190) Esters (e.g., REACH, EPA Guidelines)
Bis[2-(2-butoxyethoxy)ethyl] adipate is subject to oversight by major international regulatory bodies. In the European Economic Area (EEA), it is registered under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.eu This framework places the responsibility on industries to manage the risks that chemicals may pose. Under REACH, this substance is registered for manufacturing and/or import at a volume of ≥ 100 to < 1 000 tonnes per year. europa.eu According to notifications provided by companies to the European Chemicals Agency (ECHA), no hazards have been classified for this substance under the REACH regulation. europa.eu
In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) Chemical Substance Inventory, which is managed by the Environmental Protection Agency (EPA). nih.gov Its presence on this inventory indicates that it is in commerce in the U.S. The EPA's Chemical Data Reporting (CDR) rule requires manufacturers and importers to provide information on the production volumes and uses of chemicals on the TSCA inventory. For this compound, the aggregated production volume in 2019 was reported to be between 1,000,000 and 20,000,000 pounds. nih.gov
These frameworks ensure that chemicals like adipate esters are evaluated for potential risks. While adipates are often considered alternatives to phthalate (B1215562) plasticizers, which have faced increasing regulatory scrutiny due to health concerns, they are still subject to the same fundamental principles of chemical safety assessment. researchgate.netuml.edunist.gov
Table 1: Regulatory and Production Overview
| Regulatory Framework | Jurisdiction | Status | Reported Production Volume |
|---|---|---|---|
| REACH | European Economic Area | Registered | ≥ 100 to < 1 000 tonnes per annum europa.eu |
| TSCA | United States | Active on Inventory | 1,000,000 to < 20,000,000 lbs (2019) nih.gov |
Scientific Basis for Regulatory Decision-Making and Risk Management Related to this compound
Regulatory decisions are founded on scientific data regarding a substance's intrinsic properties, environmental fate, and potential for toxicity. For this compound, the available scientific information provides the basis for its current risk management profile.
According to the majority of notifications to ECHA's Classification and Labelling Inventory, the substance does not meet the criteria for hazard classification under the Globally Harmonized System (GHS). nih.gov This suggests a low hazard profile based on the data submitted by registrants.
Key scientific findings that inform regulatory assessment include:
Environmental Fate : Studies indicate that this compound is rapidly biodegradable. One study using an activated sludge inoculum found that it reached 86% of its theoretical biochemical oxygen demand in 4 weeks, suggesting it is not persistent in the environment. The substance has a moderate potential for bioconcentration in aquatic organisms and is expected to have low mobility in soil.
Toxicological Data : The primary toxicological data point available in public literature is its acute oral toxicity. The LD50 (the dose lethal to 50% of a test population) in rats is 6 g/kg, which indicates low acute toxicity. chemsrc.com
This body of evidence, demonstrating low acute toxicity and rapid biodegradability, forms the scientific rationale for its current regulatory standing, where it is not classified as hazardous. Risk management decisions are based on this profile, alongside its use patterns in products like adhesives, sealants, and polymers. europa.eu
Table 2: Key Scientific Data for Regulatory Assessment
| Parameter | Finding | Implication for Risk Assessment |
|---|---|---|
| Biodegradability | Rapidly biodegradable (86% in 4 weeks) | Low environmental persistence. |
| Bioconcentration Potential | Moderate | Suggests a limited likelihood of accumulating in the food chain. |
| Soil Mobility | Expected to be low | Lower potential for leaching into groundwater. |
| Acute Oral Toxicity (Rat) | LD50: 6 g/kg chemsrc.com | Low acute toxicity via ingestion. |
| Hazard Classification | Not classified as hazardous under GHS by most notifiers nih.gov | Indicates a low hazard profile based on current data. |
Policy Implications of Environmental Fate and Toxicological Findings
The scientific findings for this compound have significant policy implications, particularly in the context of the global effort to find safer alternatives to plasticizers like certain phthalates. researchgate.netspecialchem.comhabitablefuture.org Policies are increasingly driven by the "precautionary principle" and a desire to promote chemicals with more benign environmental and health profiles.
The favorable environmental fate of this adipate ester—specifically its rapid biodegradability—is a crucial factor. uml.edu Environmental policies aim to reduce the accumulation of persistent chemical pollutants. Therefore, the use of a substance that breaks down relatively quickly in the environment aligns with policy goals for pollution prevention and sustainable chemistry.
From a toxicological standpoint, the low acute toxicity profile supports its use as a viable alternative to more hazardous substances. Regulatory policy encourages the substitution of chemicals of concern with less toxic options. The data for this compound position it as a candidate for such substitution in various applications, from consumer products to industrial manufacturing. However, it is important to note that a comprehensive toxicological profile, including chronic toxicity and endocrine disruption potential, is often required for a complete risk assessment, and data in these areas for many alternative plasticizers are still limited. uml.edu
Standardization of Test Methods and Data Reporting in Academic and Industrial Research
The reliability and comparability of scientific data underpinning regulatory decisions depend on the standardization of test methods and data reporting. For chemicals like this compound, internationally harmonized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are fundamental. wikipedia.org
These guidelines provide standard protocols for evaluating:
Physical-Chemical Properties : Methods for determining properties like water solubility, vapor pressure, and partition coefficient, which are critical for predicting environmental behavior.
Environmental Fate and Behavior : The OECD 301 series of tests, for example, provides several methods for assessing "ready biodegradability," ensuring that claims of rapid degradation are based on consistent and reproducible criteria. bpcinstruments.comcontractlaboratory.comoecd.orgimpact-solutions.co.uk
Effects on Biotic Systems : Standardized tests for aquatic toxicity, such as the OECD Test Guideline 203 for fish acute toxicity, allow for consistent evaluation of a chemical's potential harm to aquatic life. oecd.orgosti.govthepsci.eu
Health Effects : Guidelines cover a range of toxicological endpoints, from acute toxicity to more complex studies on repeated dose toxicity and reproductive effects.
Adherence to these standardized methods is a core requirement under regulatory frameworks like REACH. It ensures a high level of data quality and facilitates the Mutual Acceptance of Data (MAD) among OECD member countries, which reduces the need for duplicative animal testing and streamlines the regulatory assessment process. For data reporting, standardized formats like those used in IUCLID (International Uniform Chemical Information Database) for REACH registrations ensure that data is presented clearly and consistently, making it accessible and usable for regulators worldwide. Furthermore, standardized analytical methods, such as gas chromatography-mass spectrometry (GC-MS), are crucial for accurately monitoring the presence of plasticizers in environmental and biological samples. nih.govresearchgate.net
Q & A
Basic Questions
Q. What are the established analytical methods for detecting Bis[2-(2-butoxyethoxy)ethyl] adipate in environmental samples?
- Methodology : Use EPA Method 506, which employs liquid/liquid or liquid/solid extraction followed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for quantification. This method is validated for adipate esters in aqueous matrices, with detection limits optimized to 100 µg/mL for components like bis(2-ethylhexyl) adipate . Calibration standards should include iso-octane as a solvent matrix to match extraction protocols.
Q. How can researchers ensure the stability of this compound during experimental storage?
- Methodology : Store the compound in inert atmospheres (e.g., argon) at temperatures below 4°C to minimize hydrolysis of ester bonds. Purity should be verified periodically via GC analysis (>98% purity thresholds are typical, as per reagent-grade specifications ). Avoid prolonged exposure to UV light, as adipate esters are susceptible to photolytic degradation.
Q. What are the key considerations in designing a synthesis protocol for this compound?
- Methodology : Optimize esterification between adipic acid and 2-(2-butoxyethoxy)ethanol using acid catalysts (e.g., sulfuric acid) under reflux. Monitor reaction progress via FTIR to track the disappearance of carboxylic acid peaks (1700–1725 cm⁻¹). Purify the product via vacuum distillation (bp ~417°C ) and confirm purity using GC with flame ionization detection.
Advanced Research Questions
Q. How can contradictory data on the environmental persistence of this compound be resolved?
- Methodology : Conduct controlled degradation studies under varying pH, temperature, and microbial activity conditions. Use isotopic labeling (e.g., ¹³C-adipate) to track degradation pathways via LC-MS/MS. Compare results to computational models (e.g., EPI Suite) to reconcile discrepancies between lab and field data . Statistical meta-analyses of historical datasets (e.g., atmospheric chemistry databases ) can identify confounding variables like co-pollutant interactions.
Q. What computational strategies are effective in predicting the degradation pathways of this compound?
- Methodology : Employ density functional theory (DFT) to model hydrolysis kinetics of ester bonds, focusing on transition-state energetics. Molecular dynamics (MD) simulations can predict interactions with environmental matrices (e.g., soil organic matter). Tools like Compound Discoverer 3.1 enable structure-property relationship (SPR) modeling by annotating fragmentation patterns from high-resolution MS data .
Q. How can membrane separation technologies be optimized for purifying this compound from reaction byproducts?
- Methodology : Utilize ceramic nanofiltration membranes with pore sizes <5 nm to separate high-molecular-weight esters (MW 370.56 g/mol ) from smaller byproducts. Optimize solvent resistance by testing membrane stability in polar aprotic solvents (e.g., dimethylformamide). Cross-flow filtration parameters (e.g., transmembrane pressure, Reynolds number) should be calibrated using response surface methodology (RSM) .
Q. What methodological frameworks are recommended for integrating this compound studies into broader environmental impact assessments?
- Methodology : Apply the quadripolar model (theoretical, epistemological, morphological, technical ) to link experimental data to ecological risk frameworks. For example, pair lab-based toxicity assays (e.g., Daphnia magna LC50 tests) with field sediment core analyses to validate bioaccumulation models. Theoretical grounding in green chemistry principles ensures alignment with regulatory guidelines .
Q. How does the molecular structure of this compound influence its solvent properties in polymer research?
- Methodology : Analyze the compound’s branched ether-ester structure (CAS 103-23-1 ) using Hansen solubility parameters (HSPs). The 2-butoxyethoxy groups enhance compatibility with nonpolar polymers (e.g., PVC), while ester linkages facilitate plasticization. Experimental validation via dynamic mechanical analysis (DMA) can quantify glass transition temperature (Tg) modulation in polymer blends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
